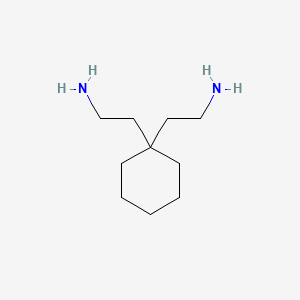

2,2'-(cyclohexane-1,1-diyl)diethanamine

Description

2,2'-(Cyclohexane-1,1-diyl)diethanamine is a bicyclic diamine featuring a central cyclohexane ring substituted at the 1,1-positions with two ethanamine groups. Its structure imparts rigidity and conformational stability, making it valuable in organic synthesis, particularly in the preparation of macrocyclic ligands, pharmaceutical intermediates, and coordination polymers. The cyclohexane backbone enhances steric control in reactions, while the primary amine groups enable nucleophilic and chelating functionalities .

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

2-[1-(2-aminoethyl)cyclohexyl]ethanamine |

InChI |

InChI=1S/C10H22N2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-9,11-12H2 |

InChI Key |

OJOMYYVGDOYOHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCN)CCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2'-(cyclohexane-1,1-diyl)diethanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and efficiency.

Chemical Reactions Analysis

2,2'-(cyclohexane-1,1-diyl)diethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2,2'-(cyclohexane-1,1-diyl)diethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2'-(cyclohexane-1,1-diyl)diethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Adamantane-Based Analogues

Compound : 2,2'-(Adamantane-1,3-diyl)diethanamine

- Structural Difference : Replaces cyclohexane with adamantane, a rigid diamondoid hydrocarbon.

- Reactivity : Palladium-catalyzed arylation of 2,2'-(adamantane-1,3-diyl)diethanamine yields N,N′-diaryl derivatives with lower efficiency (e.g., 50–60% yields) compared to its cyclohexane counterpart, which achieves up to 90% yields under similar conditions. The adamantane’s bulkiness restricts access to reactive sites, reducing catalytic efficiency .

- Applications : Primarily used in rigid macrocycle synthesis; less versatile in drug delivery due to poor solubility.

Comparison with Cyclopropane-Based Analogues

Compound : 2,2'-(Cyclopropane-1,1-diyl)diethanamine

- Structural Difference : Cyclopropane’s three-membered ring introduces significant angle strain.

- Stability : Cyclopropane derivatives are prone to ring-opening reactions under acidic or thermal conditions, unlike the more stable cyclohexane analogue.

- Reactivity: Strain energy enhances reactivity in cycloadditions but limits shelf life.

Comparison with Ether-Linked Analogues

Compound : 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine

- Structural Difference : Incorporates ether (-O-) linkages between ethanamine groups.

- Physicochemical Properties: Ether groups improve solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic cyclohexane-based compound. This enhances utility in aqueous-phase reactions and bioconjugation .

- Applications : Preferred in biotinylation and oligonucleotide tagging due to hydrophilic spacer properties.

Comparison with Carboxylic Acid Derivatives

Compound : 1,1-Cyclohexanediacetic Acid

- Structural Difference : Substitutes amine groups with carboxylic acids.

- Functionality : Acts as a chelating agent for metal ions (e.g., calcium, iron) rather than a nucleophile. Used in polymer crosslinking and as a gabapentin impurity .

- Acidity : pKa values of ~4.5 (carboxylic acids) vs. ~10.5 (primary amines), drastically altering pH-dependent behavior.

Key Data Tables

Table 1. Physicochemical Properties

| Compound | Solubility (Polar Solvents) | Thermal Stability (°C) | pKa (Amine) |

|---|---|---|---|

| 2,2'-(Cyclohexane-1,1-diyl)diethanamine | Low | >200 | ~10.5 |

| 2,2'-(Adamantane-1,3-diyl)diethanamine | Very Low | >250 | ~10.3 |

| 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | High | 150–180 | ~8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.